![molecular formula C20H26N2O4S B3911651 N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide CAS No. 6077-31-2](/img/structure/B3911651.png)
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Übersicht
Beschreibung
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide, also known as N-(4-methylphenethyl)-2-hydroxy-3-(4-morpholinyl)propionamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as HMS-001 and is a potent inhibitor of carbonic anhydrase IX (CA IX), which is highly expressed in various types of cancer cells.
Wirkmechanismus
The mechanism of action of HMS-001 involves the inhibition of CA IX, which is a zinc metalloenzyme that plays a crucial role in regulating pH homeostasis in cancer cells. CA IX is highly expressed in hypoxic regions of solid tumors, where it catalyzes the conversion of carbon dioxide to bicarbonate ions and protons. Inhibition of CA IX leads to a decrease in pH, which disrupts cellular processes and reduces tumor growth.
Biochemical and Physiological Effects
HMS-001 has been shown to have potent anti-cancer effects in various in vitro and in vivo models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models of cancer. Additionally, HMS-001 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HMS-001 in lab experiments is its potent inhibitory activity against CA IX, which makes it a valuable tool for studying the role of this enzyme in cancer biology. Additionally, the compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of using HMS-001 in lab experiments is its specificity for CA IX, which may limit its applicability to cancer types that do not overexpress this enzyme. Additionally, the compound may have off-target effects on other carbonic anhydrase isoforms, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on HMS-001. One potential avenue is the development of new derivatives of the compound with improved potency and selectivity for CA IX. Additionally, further studies are needed to determine the optimal dosing and delivery strategies for HMS-001 in cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of HMS-001 in cancer patients.
Wissenschaftliche Forschungsanwendungen
HMS-001 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively target CA IX, which is overexpressed in hypoxic regions of solid tumors. Inhibition of CA IX has been linked to reduced tumor growth and increased sensitivity to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(4-methylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-17-7-9-18(10-8-17)22(27(24,25)20-5-3-2-4-6-20)16-19(23)15-21-11-13-26-14-12-21/h2-10,19,23H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPUNNUQVVXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN2CCOCC2)O)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397019 | |
Record name | CBMicro_044775 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methylphenyl)benzenesulfonamide | |
CAS RN |
6077-31-2 | |
Record name | CBMicro_044775 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.